14-ethylsulfanyl-13-(4-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
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Overview
Description
14-ethylsulfanyl-13-(4-methylphenyl)-17-thia-13,15-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-ethylsulfanyl-13-(4-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions. For instance, the reaction of ethylsulfanyl and 4-methylphenyl derivatives with appropriate diaza compounds can lead to the formation of the desired tetracyclic structure. Reaction conditions often include the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
14-ethylsulfanyl-13-(4-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify its functional groups, such as converting ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.
Scientific Research Applications
14-ethylsulfanyl-13-(4-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its tetracyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies:
Mechanism of Action
The mechanism by which 14-ethylsulfanyl-13-(4-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 13-(4-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
- 14-ethylsulfanyl-13-(4-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ol
Uniqueness
The presence of the ethylsulfanyl group in 14-ethylsulfanyl-13-(4-methylphenyl)-17-thia-13,15-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one distinguishes it from similar compounds
Properties
Molecular Formula |
C23H20N2OS2 |
---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
14-ethylsulfanyl-13-(4-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C23H20N2OS2/c1-3-27-23-24-21-19(22(26)25(23)16-11-8-14(2)9-12-16)18-13-10-15-6-4-5-7-17(15)20(18)28-21/h4-9,11-12H,3,10,13H2,1-2H3 |
InChI Key |
OEJPQVYQWWGXAG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=C(C=C5)C |
Origin of Product |
United States |
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